N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine
Description
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine is a triarylamine derivative featuring a central benzene-1,4-diamine core with a phenyl group at the N1 position and two meta-tolyl (m-tolyl) groups at the N4 position. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using 1,4-dibromobenzene, aniline derivatives, and catalysts like Pd₂(dba)₃ with phosphine ligands . Its structure is characterized by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
The compound is notable in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs). For instance, when paired with electron-accepting PO-T2T in a 1:1 donor-acceptor ratio, it achieves a high external quantum efficiency (EQE) of 20% in electroluminescent devices . Its meta-tolyl substituents enhance steric bulk, improving thermal stability and film-forming properties in device architectures.
Properties
IUPAC Name |
4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-20-8-6-12-25(18-20)28(26-13-7-9-21(2)19-26)24-16-14-23(15-17-24)27-22-10-4-3-5-11-22/h3-19,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHJNSTSOTEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with phenyl and m-tolyl substituents under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where benzene-1,4-diamine reacts with halogenated phenyl and m-tolyl compounds in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aromatic compounds .
Scientific Research Applications
Hole Transport Material in OLEDs
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine is primarily used as a hole transport material (HTM) in OLEDs. Its high hole mobility and ionization energy facilitate efficient charge transport within the device. The compound's structure allows it to effectively block electrons while transporting holes, which is crucial for maintaining device efficiency and longevity.
Case Study: OLED Performance Enhancement
In a study examining various HTMs for OLED applications, this compound demonstrated superior performance compared to traditional materials. Devices incorporating this compound achieved higher luminance and efficiency due to its optimized charge transport properties .
Perovskite Solar Cells
This compound has also been explored as an HTM in perovskite solar cells. Its electron-rich nature enhances the efficiency of these devices by improving hole collection at the anode interface.
Case Study: Efficiency Improvements in Perovskite Solar Cells
Research indicated that integrating this compound into perovskite solar cells led to a notable increase in power conversion efficiency (PCE). The optimized energy levels of the compound align well with those of the perovskite layer, facilitating better charge extraction and reducing recombination losses .
Comparative Analysis of Hole Transport Materials
| Property | This compound | Traditional HTMs (e.g., TPD) |
|---|---|---|
| Hole Mobility | High | Moderate |
| Ionization Energy | High | Lower |
| Device Efficiency | High | Variable |
| Stability | Good | Moderate |
Mechanism of Action
The mechanism of action of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The phenyl and m-tolyl groups enhance the compound’s electron-donating properties, facilitating the movement of holes through the material. This improves the overall performance of devices such as OLEDs by balancing the charge carriers in the emitting layer .
Comparison with Similar Compounds
Research Findings and Challenges
- High Efficiency in OLEDs : The target compound’s meta-tolyl groups optimize charge transport while minimizing aggregation-induced quenching .
- Oxidation Issues : DNTPD’s biphenyl-linked structure leads to undesirable broad emission under voltage stress, limiting device longevity .
- Synthetic Complexity : Tetraphenyl derivatives () require multi-step syntheses, increasing production costs .
Biological Activity
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine (commonly referred to as DNTPD) is a compound of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This article explores the biological activity of DNTPD, highlighting its chemical properties, applications, and relevant research findings.
- Molecular Formula : C26H24N2
- Molecular Weight : 384.48 g/mol
- IUPAC Name : N1-phenyl-N4,N4-di(m-tolyl)benzene-1,4-diamine
- CAS Number : 199121-98-7
Biological Activity Overview
The biological activity of DNTPD has been primarily studied in the context of its use in OLEDs and its potential cytotoxic effects. The compound has been investigated for its role in enhancing the efficiency of light-emitting layers in organic electroluminescent devices.
Key Findings
- Cytotoxicity and Safety :
- Electroluminescent Properties :
- Mechanism of Action :
Study 1: TADF Mechanism Investigation
A recent investigation focused on the TADF mechanism within exciplex blends that included DNTPD. The study revealed that DNTPD's incorporation into these blends resulted in significant improvements in luminescence efficiency due to optimized energy levels and reduced singlet-triplet energy gaps .
| Parameter | Value |
|---|---|
| Singlet-Triplet Energy Gap | < 0.01 eV |
| TADF Lifetime | ~2 µs |
| kRISC | 7.2-7.3 × 10^6 s^-1 |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human dermal fibroblasts, DNTPD was tested at various concentrations to evaluate its safety profile. The results indicated that at concentrations up to 100 µM, there was no significant reduction in cell viability, supporting its potential use in biocompatible electronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
